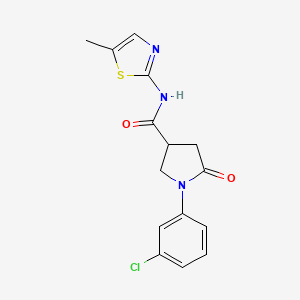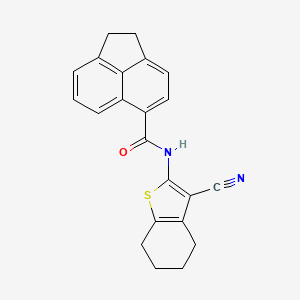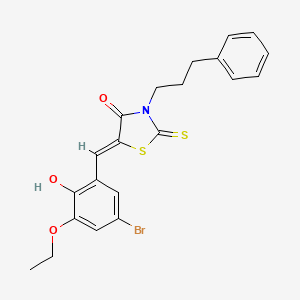![molecular formula C21H17F2N3O3 B4744627 1-(3-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4744627.png)
1-(3-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine
Vue d'ensemble
Description
1-(3-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine, also known as FISP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(3-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine involves its ability to inhibit the activity of various enzymes and proteins, such as the proteasome and histone deacetylases. This compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth, the suppression of inflammation, and the modulation of the immune system. This compound has also been found to have antifungal and antiviral properties, making it a potential candidate for the development of new antifungal and antiviral drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(3-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine is its high purity level, which makes it a reliable and consistent reagent for lab experiments. However, this compound can be expensive to synthesize, which can limit its availability for certain research projects.
Orientations Futures
There are several future directions for the study of 1-(3-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine. One potential direction is the development of new this compound derivatives with improved properties, such as increased potency or selectivity. Another direction is the investigation of this compound's potential use as an anti-inflammatory agent, as well as its ability to modulate the immune system. Additionally, the development of new this compound-based drugs for the treatment of cancer, fungal infections, and viral infections is an important area of future research.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to the development of new drugs and therapies for various diseases.
Applications De Recherche Scientifique
1-(3-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer, antifungal, and antiviral properties. This compound has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Propriétés
IUPAC Name |
(3-fluorophenyl)-[4-[3-(4-fluorophenyl)-1,2-oxazole-5-carbonyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O3/c22-16-6-4-14(5-7-16)18-13-19(29-24-18)21(28)26-10-8-25(9-11-26)20(27)15-2-1-3-17(23)12-15/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBVJRRHUSCQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)F)C(=O)C3=CC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-fluorobenzoate](/img/structure/B4744561.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4744568.png)

![5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4744582.png)
![N-[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B4744584.png)
![6,8-dimethyl-2-(4-morpholinyl)-4-phenylpyrimido[4',5':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B4744589.png)



![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4744618.png)
![N-(3-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4744642.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4744644.png)

![N,N'-{1,8-naphthalenediylbis[imino(thioxomethylene)]}bis(2-fluorobenzamide)](/img/structure/B4744656.png)
